molecular formula C5H4Cl4Si2 B12516249 CID 78064317

CID 78064317

Katalognummer: B12516249
Molekulargewicht: 262.1 g/mol
InChI-Schlüssel: UKWVWDJDHBAUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylenebis[(2,2-dichloroethenyl)silane] is a chemical compound with the molecular formula C5H8Cl4Si2 It is a silane derivative characterized by the presence of two 2,2-dichloroethenyl groups attached to a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:

Major Products Formed

The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methylenebis[(2,2-dichloroethenyl)silane] is unique due to its specific combination of 2,2-dichloroethenyl groups and a methylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

Molekularformel

C5H4Cl4Si2

Molekulargewicht

262.1 g/mol

InChI

InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2

InChI-Schlüssel

UKWVWDJDHBAUAD-UHFFFAOYSA-N

Kanonische SMILES

C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.